Boc-Ser(PO(OBzl)OH)-OH

CAS No.:

Cat. No.: VC16252997

Molecular Formula: C15H22NO8P

Molecular Weight: 375.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H22NO8P |

|---|---|

| Molecular Weight | 375.31 g/mol |

| IUPAC Name | (2S)-3-[hydroxy(phenylmethoxy)phosphoryl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

| Standard InChI | InChI=1S/C15H22NO8P/c1-15(2,3)24-14(19)16-12(13(17)18)10-23-25(20,21)22-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)(H,20,21)/t12-/m0/s1 |

| Standard InChI Key | VNXSVIMUVZDYQM-LBPRGKRZSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](COP(=O)(O)OCC1=CC=CC=C1)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC(COP(=O)(O)OCC1=CC=CC=C1)C(=O)O |

Introduction

Chemical Structure and Properties

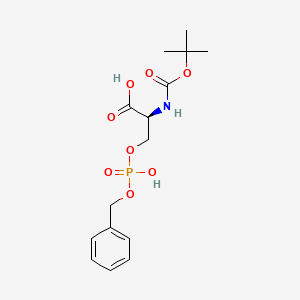

Boc-Ser(PO(OBzl)OH)-OH (CAS 117872-43-2) belongs to the class of N-protected phosphorylated amino acids. Its molecular formula, C₁₅H₂₂NO₈P, corresponds to a molecular weight of 375.31 g/mol . The compound’s structure includes:

-

A tert-butoxycarbonyl (Boc) group at the N-terminus, providing acid-labile protection for the amino group.

-

A phosphoryloxy group at the serine side chain, with one benzyl (Bzl) and one hydroxyl substituent.

-

A free carboxylic acid at the C-terminus, enabling standard peptide coupling reactions.

The stereochemistry at the α-carbon is (2S), preserving the L-configuration of natural serine. The benzyl group on the phosphate moiety offers stability during synthesis, while the hydroxyl group allows further functionalization or controlled deprotection .

Comparative Analysis with Related Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Boc-Ser(PO(OBzl)OH)-OH | 117872-43-2 | C₁₅H₂₂NO₈P | 375.31 | Mono-benzyl phosphate, hydroxyl group |

| Boc-Ser(PO₃Bzl₂)-OH | 90013-45-9 | C₂₂H₂₈NO₈P | 465.40 | Di-benzyl phosphate |

| Boc-Ser(Bzl)-OH | 23680-31-1 | C₁₅H₂₁NO₅ | 295.33 | O-benzyl serine (non-phosphorylated) |

The presence of a single benzyl group on the phosphate distinguishes Boc-Ser(PO(OBzl)OH)-OH from fully protected analogues like Boc-Ser(PO₃Bzl₂)-OH . This partial protection balances stability and reactivity, enabling selective deprotection under milder conditions.

Synthesis and Characterization

Phosphorylation Strategies

The synthesis of Boc-Ser(PO(OBzl)OH)-OH follows established methodologies for phosphorylated serine derivatives. A three-step procedure is typically employed :

-

Protection of the Amino Group: Serine’s α-amino group is protected with Boc via reaction with di-tert-butyl dicarbonate.

-

Phosphorylation of the Hydroxyl Group: The serine side-chain hydroxyl is phosphorylated using benzyl phosphorochloridate or benzyl N,N-diethylphosphoramidite in the presence of activators like 1H-tetrazole. This step introduces the benzyl-protected phosphate group.

-

Selective Deprotection: Partial removal of phosphate-protecting groups (e.g., via hydrogenolysis or acidolysis) yields the mono-benzyl-monohydroxy phosphate .

Analytical Data

-

Deprotection Studies: Hydrogenolysis (H₂/Pd-C) efficiently removes benzyl groups from phosphorylated serine derivatives, as demonstrated in analogues like Boc-Ser(PO₃Bzl₂)-OH . For Boc-Ser(PO(OBzl)OH)-OH, this would leave a free phosphate group, critical for biological activity in phosphopeptides.

-

Stability: The hydroxyl group on the phosphate enhances solubility in aqueous-organic mixtures but necessitates careful handling to avoid premature deprotection or hydrolysis .

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Boc-Ser(PO(OBzl)OH)-OH is compatible with Boc- and Fmoc-based strategies, though its partial phosphate protection aligns more with Boc chemistry’s acid-labile protections. Key applications include:

-

Site-Specific Phosphorylation: Incorporation into peptides to mimic post-translational modifications (e.g., in signaling proteins) .

-

Sequential Deprotection: The benzyl group is removed via hydrogenolysis after peptide assembly, while the Boc group is cleaved with trifluoroacetic acid (TFA) .

Case Study: Synthesis of Phosphorylated Tripeptides

In a model study, Boc-Ser(PO(OBzl)OH)-OH was coupled to Glu(OBzl)-Leu-OBzl using mixed-anhydride coupling, yielding Boc-Glu(OBzl)-Ser(PO(OBzl)OH)-Leu-OBzl. Subsequent hydrogenolysis removed benzyl groups, producing Glu-Ser(P)-Leu with near-quantitative yield . This underscores the derivative’s utility in constructing complex phosphopeptides.

Challenges and Optimizations

Deprotection Limitations

While benzyl groups are reliably cleaved by hydrogenolysis, other protecting groups (e.g., methyl or ethyl) on phosphate moieties resist removal without degrading the phosphoseryl residue . This highlights the advantage of Boc-Ser(PO(OBzl)OH)-OH’s design, which avoids such pitfalls.

Coupling Efficiency

The steric bulk of the phosphate group can hinder coupling reactions. Optimized conditions—such as using HOBt/DIC activation or elevated temperatures—improve incorporation rates .

Future Directions

Research opportunities include:

-

New Deprotection Methods: Exploring enzymatic or photolabile strategies for milder phosphate deprotection.

-

Hybrid Protection Schemes: Combining Boc-Ser(PO(OBzl)OH)-OH with Fmoc-compatible groups for mixed synthesis approaches .

-

Biomedical Applications: Synthesizing phosphopeptide therapeutics targeting kinases or phosphatases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume